molecular formula C10H10O4 B2576043 Methyl 3-acetyl-2-hydroxybenzoate CAS No. 77527-00-5

Methyl 3-acetyl-2-hydroxybenzoate

Cat. No.: B2576043
CAS No.: 77527-00-5
M. Wt: 194.186
InChI Key: APYIKEJEROJJIK-UHFFFAOYSA-N
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Description

Contextualization within Benzoate (B1203000) Ester Chemistry

Methyl 3-acetyl-2-hydroxybenzoate belongs to the broad class of compounds known as benzoate esters. Benzoate esters are characterized by a benzene (B151609) ring attached to a carbonyl group which is, in turn, bonded to an oxygen atom followed by an alkyl or aryl group (the ester functionality). They are common motifs in both natural products and synthetic molecules and are foundational in the study of organic chemistry.

The synthesis of benzoate esters is typically achieved through Fischer esterification, which involves reacting a benzoic acid derivative with an alcohol in the presence of a strong acid catalyst. researchgate.net Another common method is the acylation of alcohols using a benzoyl chloride derivative. organic-chemistry.org Benzoate esters can undergo various chemical reactions, with one of the most fundamental being hydrolysis—the cleavage of the ester bond to yield a carboxylic acid and an alcohol. rsc.org This reaction is typically catalyzed by an acid or a base. nih.gov The stability and reactivity of a benzoate ester are influenced by the other substituents on the benzene ring.

Overview of Structural Isomers and Related Compounds in Research

The specific placement of functional groups on the aromatic ring is critical to a molecule's chemical properties and biological activity. The study of structural isomers and related analogues of this compound provides valuable insights into structure-property and structure-activity relationships.

Methyl 5-acetyl-2-hydroxybenzoate is a constitutional isomer of this compound, sharing the same molecular formula (C₁₀H₁₀O₄) but differing in the position of the acetyl group. nih.gov In this isomer, the acetyl group is located at the para-position relative to the hydroxyl group, as opposed to the ortho-position. This compound is commercially available as a white to light yellow crystalline powder for research purposes. sigmaaldrich.comchemicalbook.com It serves as a key intermediate in the synthesis of more complex pharmaceutical agents. For instance, it is used in a patented process for the preparation of intermediates for Salmeterol, a long-acting β2 adrenergic receptor agonist. google.com

Methyl 3-acetyl-4-hydroxybenzoate is another structural isomer, where the hydroxyl and methyl ester groups have switched positions relative to this compound. nih.gov This compound is explicitly used in the preparation of novel molecules to investigate structure-activity relationships (SAR). chemicalbook.com Specifically, it has been employed to synthesize a series of 2-(1-adamantyl)-4-(thio)chromenone-6-carboxylic acids, which were studied as potent, reversible inhibitors of human steroid sulfatase, an enzyme implicated in certain hormonal disorders. chemicalbook.com

Coumarins are a class of compounds containing a benzopyran-2-one scaffold. Analogues of acetylated benzoates can be found within this structural class. For example, Methyl 3-acetyl-2-oxo-2H-chromene-6-carboxylate is a coumarin (B35378) derivative that has been synthesized and characterized using various spectroscopic methods. researchgate.net The 3-acetylcoumarin (B160212) core is a versatile starting material in heterocyclic synthesis. It can be reacted with reagents like hydrazine (B178648) hydrate (B1144303) to explore the creation of new compounds, such as potential antifungal agents. researchgate.net Research has shown that 3-acetyl-coumarin derivatives are valuable precursors for synthesizing a variety of fused heterocyclic systems with potential antiproliferative activities. mdpi.comresearchgate.net

This compound is a derivative of salicylic (B10762653) acid, and as such, is related to the broader family of salicylates. The parent ester, Methyl 2-hydroxybenzoate (more commonly known as methyl salicylate), is a prominent subject of academic inquiry. europa.euhmdb.ca It is the primary component of oil of wintergreen, obtainable by distillation from the leaves of certain plants or through synthetic esterification of salicylic acid. rsc.orgeuropa.eu In academic settings, the alkaline hydrolysis of methyl salicylate (B1505791) to produce sodium salicylate, followed by acidification to yield salicylic acid, is a classic experiment demonstrating ester reactivity. rsc.org Numerous studies have investigated its chemical properties, metabolic pathways, and its synthesis via methods like acid-catalyzed esterification on solid supports like silica (B1680970) gel. researchgate.netresearchgate.netresearchgate.net

Historical Perspective of Acetylated Salicylate and Benzoate Derivatives in Academic Inquiry

The academic and industrial interest in acetylated salicylate and benzoate derivatives has deep historical roots, largely beginning with the development of acetylsalicylic acid, famously known as Aspirin (B1665792). nih.govwikipedia.org The journey started with the use of willow bark, known since antiquity to possess pain-relieving properties. nih.govpharmaceutical-journal.com In 1828, Joseph Buchner isolated the active compound, salicin, from willow. pharmaceutical-journal.com This was later hydrolyzed to produce salicylic acid. However, salicylic acid itself was found to be irritating to the stomach. researchgate.net

This led to efforts to create a less irritating derivative. In 1853, French chemist Charles Frédéric Gerhardt was the first to synthesize acetylsalicylic acid by reacting sodium salicylate with acetyl chloride. nih.govwikipedia.org However, his method did not produce a pure and stable form. The pivotal moment came in 1897 when Felix Hoffmann, a chemist at the German company Bayer, developed a new, commercially viable process to synthesize acetylsalicylic acid in a pure and stable form, which was subsequently marketed as Aspirin in 1899. wikipedia.orgpharmaceutical-journal.comresearchgate.net The name "Aspirin" was derived from "A" for acetyl and "spirin" from Spiraea ulmaria, a plant that also yields salicylic acid. nih.gov The immense success of Aspirin spurred broad academic and industrial research into other salicylates and benzoates, exploring how modifications to the core structure, such as acetylation and esterification, could alter their chemical and biological properties. This historical foundation paved the way for the synthesis and investigation of a vast array of derivatives, including compounds like this compound and its isomers.

Properties

IUPAC Name

methyl 3-acetyl-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-6(11)7-4-3-5-8(9(7)12)10(13)14-2/h3-5,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYIKEJEROJJIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Methyl 3 Acetyl 2 Hydroxybenzoate

De Novo Synthesis Strategies for Methyl 3-acetyl-2-hydroxybenzoate

The creation of this compound from simpler starting materials can be achieved through several strategic pathways. These methods focus on the controlled introduction of the ester and acetyl functional groups onto a hydroxybenzoate framework.

Esterification Reactions in the Synthesis of this compound Precursors

The initial step in many synthetic routes towards this compound involves the esterification of a hydroxybenzoic acid precursor. For instance, 3-hydroxybenzoic acid can be converted to its corresponding methyl ester, methyl 3-hydroxybenzoate, through formal condensation with methanol (B129727). chemicalbook.comsigmaaldrich.com This esterification is a crucial step to protect the carboxylic acid functionality while other transformations are carried out on the aromatic ring.

One common challenge in the esterification of hydroxybenzoic acids is the potential for competing O-alkylation of the hydroxyl group. google.com To circumvent this, methods have been developed that employ a nonquaternizable tertiary amine in a homogeneous liquid phase when reacting the hydroxybenzoic acid with a halogenated derivative. google.com This approach promotes the desired esterification of the carboxyl group while minimizing the unwanted side reaction at the hydroxyl position. google.com

Regioselective Acylation Techniques for the Acetyl Moiety in Hydroxybenzoate Scaffolds

A key transformation in the synthesis of this compound is the regioselective introduction of the acetyl group. The Fries rearrangement is a classic and powerful method for acylating phenols to produce hydroxy aryl ketones. organic-chemistry.orgwikipedia.orgajchem-a.com This reaction involves the rearrangement of a phenolic ester in the presence of a Lewis acid, such as aluminum chloride, to introduce an acyl group at the ortho or para position. wikipedia.orgpw.live

The regioselectivity of the Fries rearrangement is notably influenced by reaction conditions like temperature. wikipedia.orgpw.live Lower temperatures generally favor the formation of the para-isomer, while higher temperatures promote the formation of the ortho-isomer. ajchem-a.compw.live This control over the position of acylation is critical for selectively synthesizing the desired 3-acetyl isomer from a 2-hydroxybenzoate precursor. The mechanism involves the formation of an acylium carbocation that then participates in an electrophilic aromatic substitution. wikipedia.org

Recent advancements have explored alternative catalysts to the traditionally used aluminum chloride, such as zinc powder and methanesulfonic acid, to improve the environmental friendliness and efficiency of the Fries rearrangement. organic-chemistry.org

Condensation Reactions for Related Chromene Derivatives

While not a direct synthesis of this compound, condensation reactions involving this compound are noteworthy as they lead to the formation of valuable chromene derivatives. The reactivity of the acetyl and hydroxyl groups in this compound allows for cyclization reactions to form a new heterocyclic ring.

Derivatization and Functionalization of this compound

The functional groups of this compound provide reactive sites for further chemical modifications, enabling the synthesis of a diverse range of derivatives.

Modification of the Hydroxyl Group

The hydroxyl group on the benzene (B151609) ring is a prime site for derivatization.

Alkylation: The hydroxyl group can be alkylated to form ether derivatives. Regioselective alkylation is crucial, and the presence of the ortho ester group can influence the reactivity of the hydroxyl group due to potential intramolecular hydrogen bonding. researchgate.net Cesium bicarbonate has been shown to be an effective mediator for the regioselective alkylation of similar hydroxyacetophenones. nih.govnih.gov

Acetylation: The hydroxyl group can be acetylated using reagents like acetic anhydride. nih.govgoogle.com This reaction is often used for the protection of the hydroxyl group during other synthetic transformations.

Other Derivatizations: A variety of other derivatizing agents can be used to modify the hydroxyl group, including acyl chlorides, isocyanates, and sulfonyl chlorides, to introduce different functional moieties. researchgate.net

Alterations of the Ester Moiety

The methyl ester group of this compound can also be chemically altered.

Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid (3-acetyl-2-hydroxybenzoic acid) under acidic or basic conditions. This is a common step to enable further reactions at the carboxylate position.

Transesterification: The methyl ester can be converted to other esters by reaction with a different alcohol in the presence of a suitable catalyst.

Reduction: The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.

Substitutions on the Aromatic Ring

The aromatic ring of this compound contains three substituents: a hydroxyl group (-OH), an acetyl group (-COCH₃), and a methyl ester group (-COOCH₃). The location of any subsequent substitution on the ring is determined by the cumulative directing effects of these groups.

Hydroxyl Group (-OH): The -OH group is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance.

Acetyl Group (-COCH₃): The acetyl group is a deactivating group and a meta-director. Its carbonyl group withdraws electron density from the aromatic ring, making it less nucleophilic. rsc.org

Methyl Ester Group (-COOCH₃): Similar to the acetyl group, the methyl ester is a deactivating, meta-directing group that withdraws electron density from the ring. rsc.org

In this compound, the hydroxyl group is at position 2, the acetyl group at position 3, and the methyl ester at position 1. The powerful activating and ortho, para-directing effect of the hydroxyl group at C2 would direct incoming electrophiles to positions 4 and 6 (para and ortho, respectively). The acetyl group at C3 and the methyl ester at C1 are meta-directors, which would also favor substitution at position 5 relative to the ester and position 5 relative to the acetyl group. The convergence of these directing effects suggests that electrophilic substitution would most likely occur at the C4 and C6 positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com For instance, nitration, typically carried out with a mixture of concentrated nitric acid and sulfuric acid, introduces a nitro (-NO₂) group onto the ring. masterorganicchemistry.com The electrophile in this reaction is the nitronium ion (NO₂⁺). masterorganicchemistry.comyoutube.com Given the directing effects of the substituents in this compound, nitration would be expected to yield a mixture of 4-nitro and 6-nitro derivatives.

The general mechanism for electrophilic aromatic substitution involves two main steps:

Attack of the aromatic π-electron system on the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.org

Deprotonation of the intermediate by a weak base to restore the aromaticity of the ring. masterorganicchemistry.comlibretexts.org

The relative yields of the substituted products would depend on the specific reaction conditions and the steric hindrance posed by the existing substituent groups.

Mechanistic Studies of Synthetic Pathways

Understanding the mechanisms of the synthetic routes to this compound is crucial for optimizing reaction conditions and improving yields. This involves studying the reaction kinetics, thermodynamics, and the role of catalysts.

Reaction Kinetics and Thermodynamic Analyses in Synthesis

Detailed kinetic and thermodynamic studies specifically for the synthesis of this compound are not extensively documented in publicly available literature. However, general principles from related reactions can be applied. The synthesis often involves a Friedel-Crafts acylation of a substituted methyl salicylate (B1505791), followed by or preceded by esterification.

For electrophilic aromatic substitution reactions, the first step—the attack of the aromatic ring on the electrophile to form the carbocation intermediate—is typically the rate-determining step. masterorganicchemistry.com The stability of this intermediate influences the reaction rate. Activating groups, like the hydroxyl group, stabilize the carbocation and increase the reaction rate, while deactivating groups, such as the acetyl and ester groups, destabilize it and slow the reaction down.

The following table outlines the general thermodynamic parameters and their implications for the key reaction types involved in the synthesis of this compound.

Reaction TypeEnthalpy Change (ΔH)Entropy Change (ΔS)Gibbs Free Energy (ΔG)Kinetic Considerations
Friedel-Crafts Acylation Generally exothermicGenerally negative (ordering of molecules)Spontaneity depends on temperatureRate-determining step is the formation of the arenium ion. Lewis acid catalyst is required.
Esterification Typically slightly endothermic or exothermicOften near zeroEquilibrium-controlled; ΔG is often close to zero.Acid catalyst is required to increase the reaction rate. Removal of water drives the reaction forward.

Catalytic Approaches in this compound Synthesis

Catalysts play a pivotal role in the synthesis of this compound, primarily in the esterification of the parent carboxylic acid and in Friedel-Crafts reactions.

For the esterification of 3-acetyl-2-hydroxybenzoic acid with methanol, acid catalysts are essential. While traditional homogeneous catalysts like concentrated sulfuric acid are effective, they pose challenges in separation and can cause equipment corrosion. google.com This has led to the development of heterogeneous solid acid catalysts.

One promising approach involves the use of a zirconium-titanium (Zr/Ti) solid acid catalyst. mdpi.com A catalyst with a Zr:Ti molar ratio of 1.2:1 has demonstrated high efficacy in catalyzing the esterification of various substituted benzoic acids with methanol. mdpi.com These catalysts are advantageous as they can be easily separated from the reaction mixture and reused without a significant loss of performance. mdpi.com They have been shown to be effective for benzoic acids containing both electron-donating and electron-withdrawing groups. mdpi.com

Another relevant catalytic system employs cation exchange resins, such as the D72 type, as catalysts for the synthesis of methyl hydroxybenzoates. google.com These resins, when used in conjunction with a dehydrating agent like a 4A molecular sieve, can significantly improve the yield and reduce the reaction time. google.com The solid nature of the resin and the molecular sieve simplifies the post-reaction workup, as they can be removed by filtration. google.com

The table below summarizes some catalytic approaches applicable to the synthesis of this compound.

CatalystReaction TypeAdvantagesDisadvantages
Concentrated H₂SO₄ Esterification, Friedel-CraftsLow cost, high reactivityCorrosive, difficult to separate, generates acidic waste google.com
Zr/Ti Solid Acid EsterificationReusable, easy to separate, effective for various substrates mdpi.comHigher initial cost compared to H₂SO₄
Cation Exchange Resin EsterificationReusable, simplified workup, high efficiency with a dehydrating agent google.comMay have lower thermal stability than inorganic catalysts
AlCl₃ / FeCl₃ Friedel-Crafts AcylationEffective Lewis acids for activating acyl halides libretexts.orgStoichiometric amounts often required, can be moisture-sensitive, generates waste

In-depth Spectroscopic Analysis of this compound Remains Elusive

A thorough review of scientific literature and chemical databases reveals a significant lack of detailed, publicly available spectroscopic data for the compound this compound. While the compound is indexed in chemical databases, which confirm its identity and basic properties, the specific experimental data required for a comprehensive spectroscopic analysis as requested is not available.

Information confirming the compound's identity, such as its molecular formula (C₁₀H₁₀O₄), molecular weight (194.18 g/mol ), and structural identifiers like its InChIKey (APYIKEJEROJJIK-UHFFFAOYSA-N), is accessible. fda.govnih.gov However, detailed research findings and data tables for its advanced spectroscopic characterization are not present in the surveyed resources.

Consequently, it is not possible to provide the requested detailed analysis for the following sections:

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 3 Acetyl 2 Hydroxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional NMR Techniques for Structural Connectivity:There is no information regarding the use of 2D NMR techniques (like COSY, HSQC, or HMBC) for the structural elucidation of Methyl 3-acetyl-2-hydroxybenzoate.

While spectroscopic data exists for related isomers such as Methyl 2-hydroxybenzoate (Methyl Salicylate) and Methyl 3-hydroxybenzoate, this information cannot be substituted to describe this compound accurately, as the addition and different placement of the acetyl group would significantly alter the spectroscopic profiles. docbrown.infochemicalbook.comdocbrown.infochemicalbook.com

Due to this absence of specific research findings, the generation of a scientifically accurate article that adheres to the requested detailed outline for this compound is not feasible at this time.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. In the context of this compound, it provides crucial information for confirming its molecular weight and elucidating its structure through fragmentation analysis. The molecular formula for this compound is C₁₀H₁₀O₄, with a corresponding molecular weight of approximately 194.18 g/mol . fda.govnih.gov

Fragmentation Pathway Elucidation

Key fragmentation steps would likely involve:

Loss of a methoxy (B1213986) radical (•OCH₃): Cleavage of the ester group can lead to the loss of a methoxy radical, resulting in the formation of a prominent acylium ion at m/z 163. [M]⁺ → [M - OCH₃]⁺ + •OCH₃

Loss of methanol (B129727) (CH₃OH): A rearrangement reaction could lead to the elimination of a neutral methanol molecule, producing an ion at m/z 162.

Loss of an acetyl radical (•COCH₃): Cleavage of the bond between the acetyl group and the aromatic ring would result in a fragment at m/z 151.

Alpha-cleavage of the acetyl group: A common fragmentation for ketones is the cleavage of the bond adjacent to the carbonyl group, leading to the loss of a methyl radical (•CH₃) and the formation of an acylium ion. This would produce a peak at m/z 179. The acetyl group itself can form a stable acylium ion at m/z 43 ([CH₃CO]⁺), which is often a base peak in the spectra of acetylated compounds. libretexts.org

A plausible fragmentation pathway is summarized in the table below.

m/z Value Proposed Fragment Ion Formula Notes
194Molecular Ion[C₁₀H₁₀O₄]⁺Parent peak corresponding to the intact molecule.
179[M - CH₃]⁺[C₉H₇O₄]⁺Loss of a methyl radical from the acetyl group.
163[M - OCH₃]⁺[C₉H₇O₃]⁺Loss of a methoxy radical from the ester group.
162[M - CH₃OH]⁺[C₉H₆O₃]⁺Loss of a neutral methanol molecule.
121[M - OCH₃ - CO]⁺[C₈H₅O₂]⁺Subsequent loss of carbon monoxide from the m/z 163 ion.
43[CH₃CO]⁺[C₂H₃O]⁺Acylium ion from the acetyl group, often the base peak.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's molecular formula. Unlike nominal mass spectrometry, which measures mass-to-charge ratios to the nearest integer, HRMS can measure masses with very high accuracy (typically to four or five decimal places). This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

For this compound, the exact mass is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O). The calculated exact mass for C₁₀H₁₀O₄ is 194.05791 Da. An experimental HRMS measurement yielding a mass value extremely close to this theoretical value would provide definitive evidence for the molecular formula C₁₀H₁₀O₄, ruling out other possible formulas with the same nominal mass.

X-ray Crystallography of this compound and its Analogues

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.

Single Crystal X-ray Diffraction for Solid-State Structure Determination (e.g., Methyl 5-acetyl-2-hydroxybenzoate)

While specific crystallographic data for this compound is not documented in the provided search results, a detailed analysis of its constitutional isomer, Methyl 5-acetyl-2-hydroxybenzoate (C₁₀H₁₀O₄), offers significant insight into the likely solid-state structure. sci-hub.se Crystals of Methyl 5-acetyl-2-hydroxybenzoate suitable for X-ray diffraction were obtained by recrystallization from ethanol. sci-hub.se

The single-crystal X-ray diffraction study, conducted at a temperature of 200 K, revealed that Methyl 5-acetyl-2-hydroxybenzoate crystallizes in the monoclinic crystal system with the space group P2₁/c. sci-hub.se The molecule is nearly planar. sci-hub.se

Key crystallographic data for Methyl 5-acetyl-2-hydroxybenzoate are presented in the table below. sci-hub.se

Parameter Value
Chemical Formula C₁₀H₁₀O₄
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.7782(4)
b (Å) 7.4533(3)
c (Å) 14.7842(8)
β (°) ** 103.364(2)
Volume (ų) **941.1
Z 4
Temperature (K) 200
Radiation Mo Kα (λ = 0.71073 Å)

Analysis of Intermolecular Interactions and Crystal Packing

The crystal structure of a molecule is stabilized by a network of intermolecular interactions. In the case of Methyl 5-acetyl-2-hydroxybenzoate, the arrangement of molecules in the crystal lattice is governed by hydrogen bonding and other weaker interactions. The analysis of its crystal structure shows that molecules are connected to form a three-dimensional network. sci-hub.se

For Methyl 5-acetyl-2-hydroxybenzoate, the crystal packing is influenced by:

Hydrogen Bonding: The presence of a hydroxyl group (-OH) and carbonyl groups (C=O) allows for the formation of strong intermolecular hydrogen bonds.

C—H···O Contacts: Weaker hydrogen bonds involving carbon-hydrogen bonds and oxygen atoms also play a role in stabilizing the crystal structure. researchgate.net

π-π Stacking: The aromatic rings can interact through π-π stacking, although these are typically weaker than hydrogen bonds. The shortest distance between the centers of gravity of two aromatic rings was found to be 4.3377(8) Å. sci-hub.se

These interactions collectively dictate the packing of the molecules, influencing the material's physical properties such as melting point and solubility.

Computational and Quantum Mechanical Studies on this compound Remain Elusive

Despite a comprehensive search for computational and quantum mechanical studies on the chemical compound this compound, no specific research detailing its theoretical analysis through methods such as Density Functional Theory (DFT) or Molecular Dynamics (MD) simulations appears to be publicly available.

Extensive queries aimed at uncovering data on the molecule's optimized geometry, frontier molecular orbitals, electrostatic potential, predicted spectroscopic parameters, and conformational behavior in different phases have not yielded any dedicated scientific literature. Therefore, the creation of a detailed article with specific research findings and data tables, as per the requested outline, cannot be fulfilled at this time.

The required sections and subsections, including:

Computational Chemistry and Quantum Mechanical Studies of Methyl 3 Acetyl 2 Hydroxybenzoate

Molecular Dynamics (MD) Simulations

Conformational Sampling in Solution and Gas Phase

...depend on the existence of published computational data that is not present in the accessible scientific domain.

While computational studies are common for many organic molecules to elucidate their electronic structure, reactivity, and physical properties, it appears that Methyl 3-acetyl-2-hydroxybenzoate has not yet been the subject of such detailed in-silico investigation.

Future research in the field of computational chemistry may eventually provide the necessary data to complete a thorough theoretical profile of this compound. Until then, any detailed discussion on these specific computational aspects would be speculative and fall outside the bounds of established scientific findings.

Intermolecular Interaction Analysis

The study of intermolecular interactions is crucial for understanding the crystal packing, stability, and physical properties of a compound. While specific studies on the crystal structure of this compound are not abundant in public literature, the analysis of its close isomer, methyl salicylate (B1505791), and other related benzoate (B1203000) derivatives provides a strong framework for understanding its potential intermolecular interactions.

Quantum mechanical calculations on methyl salicylate, an isomer of this compound, indicate the presence of a strong intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen. eurjchem.comresearchgate.net This interaction is a dominant feature that influences the molecule's conformation and is maintained in both the gas and liquid phases. eurjchem.comresearchgate.net Consequently, intermolecular hydrogen bonding is less likely to be the primary mode of interaction between neighboring molecules in a pure sample. eurjchem.comresearchgate.net Instead, dipolar interactions are expected to govern the associations between adjacent molecules. eurjchem.comresearchgate.net

A powerful tool for visualizing and quantifying intermolecular contacts in a crystal lattice is Hirshfeld surface analysis . This method maps the electron distribution of a molecule within a crystal, allowing for the identification and characterization of close contacts between atoms. The analysis generates a three-dimensional surface around the molecule, color-coded to highlight different types of interactions. Red spots on the surface indicate close contacts, such as hydrogen bonds, while blue regions represent weaker contacts.

The following table illustrates typical intermolecular contact contributions derived from Hirshfeld surface analysis of related organic compounds, providing a hypothetical breakdown for what might be observed for this compound.

Interaction TypePercentage Contribution (%)
H···H~40-60
O···H/H···O~15-25
C···H/H···C~10-20
C···C~3-7
Other~1-5

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are computational tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are instrumental in drug discovery and materials science for predicting the behavior of new molecules.

Descriptor Calculation and Selection for this compound Analogues

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors . These are numerical values that encode different aspects of a molecule's structure and properties. nih.gov For a series of analogues of this compound, a wide array of descriptors would be calculated to capture their structural diversity. These can be broadly categorized as follows:

1D Descriptors: These are based on the molecular formula and include properties like molecular weight, atom counts, and bond counts. creative-biolabs.com

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices (e.g., connectivity indices), constitutional descriptors, and counts of specific functional groups. creative-biolabs.com

3D Descriptors: These depend on the 3D conformation of the molecule and include geometric parameters (e.g., surface area, volume) and spatial arrangements of atoms. creative-biolabs.com

Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide insights into the electronic properties of the molecule. Important examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. nih.govnih.gov

Once a large pool of descriptors is generated, a crucial step is descriptor selection . This process aims to identify a subset of descriptors that are most relevant to the activity or property being modeled, while avoiding redundancy and overfitting. Statistical techniques like multiple linear regression, principal component analysis, and genetic algorithms are often employed for this purpose. researchgate.netnih.gov

For instance, in a QSAR study of salicylamide (B354443) derivatives, quantum chemical descriptors calculated at the B3LYP/6-31G(*) level of theory were used to build robust models for their antimycobacterial activity. nih.gov The final models included electronic properties, highlighting their importance in the biological activity of these compounds. nih.gov

Below is a table of commonly used molecular descriptors in QSAR/QSPR studies, which would be relevant for analyzing analogues of this compound.

Descriptor ClassExample DescriptorsInformation Encoded
Constitutional (1D/2D)Molecular Weight, Number of H-bond donors/acceptorsBasic molecular composition and potential for H-bonding
Topological (2D)Balaban J index, Wiener indexMolecular branching and compactness
Geometrical (3D)Molecular Surface Area, Molecular VolumeSize and shape of the molecule
Quantum Chemical (3D)HOMO/LUMO energies, Dipole Moment, Atomic ChargesElectronic properties, reactivity, and polarity
PhysicochemicalLogP (octanol-water partition coefficient)Lipophilicity and membrane permeability

Predictive Modeling for Reactivity and Biological Activities

With a set of selected descriptors, predictive models can be constructed. These models take the form of mathematical equations that relate the descriptor values to the observed activity.

Predictive Modeling for Reactivity:

The reactivity of phenolic compounds, such as this compound, can be predicted using computational methods. For example, the reactivity of phenols with formaldehyde (B43269) has been successfully correlated with the sum of negative charges on the carbon atoms of the phenolate (B1203915) anion, calculated using ab initio methods. usda.gov Such models can predict the most likely sites of electrophilic attack on the aromatic ring. usda.gov Theoretical methods, like those based on density functional theory, are also used to calculate the O-H bond dissociation enthalpy (BDE), which is a key indicator of antioxidant activity through the hydrogen-atom transfer mechanism. researchgate.netacs.org A lower BDE suggests greater ease of hydrogen donation and thus higher antioxidant potential. researchgate.net

Predictive Modeling for Biological Activities:

QSAR models are widely used to predict various biological activities, such as enzyme inhibition, antimicrobial effects, and anti-inflammatory properties. For salicylic (B10762653) acid and its derivatives, QSAR studies have been conducted to understand their therapeutic potential. For instance, new ester analogs of salicylic acid have been synthesized and their inhibitory potential against cyclooxygenase (COX) enzymes was evaluated. nih.gov The most potent inhibitor showed significantly higher activity than aspirin (B1665792), and molecular docking studies revealed the specific interactions responsible for this enhanced activity. nih.gov In another study on salicylamide derivatives, robust QSAR models were developed for their activity against different Mycobacterium strains, demonstrating the predictive power of these models in identifying promising new antitubercular agents. nih.gov

A hypothetical QSAR model for a particular biological activity of this compound analogues might take the following linear form:

Biological Activity (log 1/C) = c0 + c1Descriptor1 + c2Descriptor2 + ... + cn*Descriptorn

Where C is the concentration required to elicit a certain biological effect, and c represents the coefficients determined from the regression analysis.

The development of such predictive models is a powerful strategy in modern medicinal chemistry, enabling the rational design of new compounds with desired properties and reducing the need for extensive experimental screening. nih.govresearchgate.net

Biological and Biochemical Investigations of Methyl 3 Acetyl 2 Hydroxybenzoate and Its Analogues

Mechanism of Action Studies

Understanding the precise mechanism by which a compound exerts its biological effects is crucial for its development as a therapeutic agent. This section delves into the current understanding of how Methyl 3-acetyl-2-hydroxybenzoate and its derivatives may interact with biological systems at a molecular and cellular level.

Enzyme Inhibition Kinetics and Binding Site Analysis (e.g., HIF1α inhibition by related compounds)

Detailed studies on the enzyme inhibition kinetics and specific binding site analysis for this compound are not extensively available in the current scientific literature. However, the broader class of salicylic (B10762653) acid derivatives, to which this compound belongs, is well-known for its interaction with various enzymes.

For instance, the most famous derivative, acetylsalicylic acid (aspirin), irreversibly inhibits cyclooxygenase (COX) enzymes by acetylating a serine residue in the active site. youtube.com This mechanism is highly specific and is responsible for its anti-inflammatory and antiplatelet effects. youtube.comnih.gov Nitroaspirin (NCX 4016), another derivative, also acts as a direct and irreversible inhibitor of COX-1. nih.gov While this compound does not possess the same acetylating capacity as aspirin (B1665792), its structural similarity to salicylic acid suggests potential interactions with various enzymes.

Research into related compounds, such as other benzoic acid derivatives, has explored their inhibitory effects on enzymes like α-amylase and CYP53. researchgate.netnih.gov However, specific data regarding the inhibition of Hypoxia-Inducible Factor 1-alpha (HIF1α) by this compound or its close analogues is not prominently featured in published research. The investigation into the specific enzyme targets of this compound remains an area for future research.

Cellular Pathway Modulation by this compound Derivatives

The ability of a compound to modulate cellular pathways is a key aspect of its pharmacological profile. For this compound derivatives, specific research on their influence on cellular signaling pathways is limited. However, the effects of the parent compound, salicylic acid, and its other derivatives can provide some insights.

Methyl salicylate (B1505791), a closely related compound, acts as a signaling molecule in plants, triggering systemic acquired resistance (SAR). nih.govresearchgate.net This involves complex signaling cascades that lead to a heightened defense state in tissues distant from the initial point of infection. nih.gov While these findings in plant biology are significant, direct evidence of similar or different pathway modulation by this compound in mammalian cells is not yet established.

Structure-Activity Relationship (SAR) Exploration

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. These studies guide the design of new, more potent, and selective analogues.

Elucidation of Key Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the broader class of salicylic acid derivatives, the key pharmacophoric features often include the carboxyl and hydroxyl groups, and their relative positions on the aromatic ring. researchgate.net

For instance, in the context of anti-inflammatory activity, the presence of the carboxylic acid and a hydroxyl group at the ortho position is a well-established pharmacophore for COX inhibition. nih.gov The N-difluoromethyl-1,2-dihydropyridin-2-one moiety has been identified as a novel 5-lipoxygenase (5-LOX) pharmacophore when incorporated into salicylic acid structures. nih.gov

Impact of Structural Modifications on Biological Efficacy

Modifying the structure of a lead compound is a common strategy to improve its biological efficacy. For benzoic acid derivatives, the impact of structural modifications on antimicrobial and antifungal activity has been investigated.

Studies on p-hydroxybenzoic acid derivatives have shown that the introduction of different substituents can significantly affect their antimicrobial potential. nih.gov For example, the formation of Schiff bases from p-hydroxybenzoic acid esters generally leads to increased antimicrobial activity. nih.gov In a study of various benzoic acid derivatives, it was found that attaching a hydroxyl or methoxyl substituent to the benzoic acid ring can weaken the antibacterial effect against E. coli, with the exception of a hydroxyl group at the ortho position. nih.gov

In a series of 4-hydroxy-2-quinolone analogs, which share some structural similarities with substituted benzoates, the length of an alkyl chain at the C-3 position and the nature of substituents on the aromatic ring were found to have a dramatic impact on their antifungal and antibacterial activities. nih.gov Specifically, brominated analogs with a nonyl side chain exhibited exceptional antifungal activity. nih.gov These findings highlight the sensitivity of biological activity to even minor structural changes. For this compound, modifications to the acetyl group (e.g., changing its length or replacing it with other functional groups) or altering the methyl ester to other esters or an amide would be expected to significantly influence its biological profile.

Antimicrobial Activity Research

While specific antimicrobial studies on this compound are scarce, research on structurally related compounds provides valuable insights into its potential antimicrobial properties. The benzoic acid scaffold is present in numerous compounds that exhibit activity against a range of microbial pathogens.

Research on various benzoic acid derivatives has demonstrated that their antimicrobial activity is highly dependent on the nature and position of substituents on the aromatic ring. researchgate.netnih.gov For example, a study on the effect of positional isomerism of benzoic acid derivatives against Escherichia coli revealed that the addition of hydroxyl and methoxyl substituents generally weakened the antibacterial effect compared to benzoic acid, with 2-hydroxybenzoic acid being an exception. nih.gov Phenolic acids with methoxyl substituents were also found to be more effective at limiting biofilm formation by E. coli than their hydroxyl counterparts. nih.gov

Coumarin (B35378) derivatives, which also contain a benzopyrone structure, have been extensively studied for their antimicrobial properties. nih.govmdpi.com For instance, certain coumarin analogues have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov The introduction of a trifluoromethyl group into the coumarin scaffold has been shown to enhance antibacterial activity. mdpi.com

The tables below summarize the antimicrobial activities of some compounds structurally related to this compound.

Table 1: Antimicrobial Activity of Benzoic Acid Derivatives

Compound Test Organism Activity (MIC/MBC in mg/mL) Reference
Benzoic acid E. coli O157 MIC = 1; MBC = 2 nih.gov
2-hydroxybenzoic acid E. coli O157 MIC = 1; MBC = 2 nih.gov
3-hydroxybenzoic acid E. coli O157 MIC = 2; MBC = 4 nih.gov
4-hydroxybenzoic acid E. coli O157 MIC = 2; MBC = 4 nih.gov
2-methoxybenzoic acid E. coli O157 MIC = 4; MBC = 8 nih.gov
3-methoxybenzoic acid E. coli O157 MIC = 2; MBC = 4 nih.gov

Table 2: Antimicrobial Activity of Coumarin Derivatives

Compound Test Organism Activity (MIC in μg/mL) Reference
Aegelinol Staphylococcus aureus 16 nih.gov
Aegelinol Salmonella typhi 16 nih.gov
Agasyllin Staphylococcus aureus 32 nih.gov
Agasyllin Salmonella typhi 32 nih.gov
5,7-dihydroxy-4-trifluoromethylcoumarin Bacillus cereus 1.5 mM mdpi.com
7-hydroxy-4-trifluoromethylcoumarin Enterococcus faecium 1.7 mM mdpi.com

These findings suggest that derivatives of this compound could be promising candidates for antimicrobial drug discovery, warranting further investigation into their specific activities and mechanisms of action.

Antibacterial Efficacy and Spectrum of Activity (e.g., against Staphylococcus spp.)

Studies on related hydroxybenzoate derivatives have demonstrated that modifications to the chemical structure, such as the introduction of different alkyl or benzyl (B1604629) groups, can significantly influence their minimum inhibitory concentration (MIC). For example, a derivative featuring a benzyl group at the 4-O position and a heptyl group at the 6-position exhibited high antibacterial activity, with an MIC of 3.9 μg/mL against S. aureus, which is comparable to the antibiotic ampicillin. nih.gov This particular analogue also showed activity against a methicillin-resistant S. aureus (MRSA) strain. nih.gov

The antibacterial activity of these compounds appears to be selective, with greater efficacy observed against Gram-positive bacteria compared to Gram-negative bacteria like Escherichia coli. nih.govresearchgate.net This selectivity is a common characteristic among hydroxybenzoate esters. researchgate.net The length of the alkyl chain in these esters can also affect their activity, with some studies indicating that an increase in chain length can lead to enhanced antimicrobial effects. nih.gov

Furthermore, the conversion of these small molecules into polymers can sometimes enhance their antimicrobial effect. For instance, a polymer incorporating a methyl group at the 6-position showed a higher antimicrobial effect against S. aureus compared to its small molecule counterpart. nih.gov This suggests that the polymeric form can influence the compound's interaction with bacterial cells.

**Table 1: Antibacterial Activity of Selected Hydroxybenzoate Derivatives against *S. aureus***

Compound/Analogue Modification MIC (µg/mL) Notes
Analogue 1 4-O-benzyl, 6-heptyl 3.9 Activity comparable to ampicillin. nih.gov
Analogue 1 4-O-benzyl, 6-heptyl 15.6 Against Methicillin-Resistant S. aureus (MRSA). nih.gov
Polymer 25 6-methyl 31.3 Higher activity than its small molecule counterpart. nih.gov
Polymer 28 R1=Bn, R2=heptyl 31.3 Similar potency to Polymer 25. nih.gov
Methylparaben - 4000 MIC against S. aureus. researchgate.net

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a bacterium. A lower MIC value indicates greater antibacterial potency.

Antifungal Properties (e.g., against Cladosporium cladosporioides)

The investigation of this compound and its related compounds has extended to their potential as antifungal agents. The fungus Cladosporium cladosporioides, a common saprophyte and plant pathogen, has been a subject of interest in these studies. nih.govnih.gov Metabolites isolated from C. cladosporioides itself, such as cladosporin (B1252801) and its derivatives, have demonstrated notable antifungal activity against various plant pathogenic fungi. nih.gov

While direct studies on this compound's efficacy against C. cladosporioides are not extensively detailed in the provided results, the broader class of hydroxybenzoate esters, known as parabens, have a well-documented history of being effective against a wide range of fungi. researchgate.net Their fungistatic activity is often greater than their fungicidal activity. researchgate.net The effectiveness of these esters, such as methylparaben, ethylparaben, propylparaben, and butylparaben, against fungi like Aspergillus niger has been established at low concentrations. researchgate.net

Analogues of this compound, specifically other natural products isolated from fungi, have shown promise. For example, cladosporide D, a macrolide from an endophytic Cladosporium species, exhibited excellent antifungal activities against Pyricularia oryzae and Mucor racemosus. nih.gov Another compound, cladosporide A, was found to be a characteristic antifungal agent against the human pathogenic fungus Aspergillus fumigatus. nih.gov These findings suggest that the general structural class to which this compound belongs is a source of potent antifungal compounds.

Table 2: Antifungal Activity of Related Compounds

Compound Target Fungus Activity/Observation
Cladosporin P. viticola, P. obscurans Significant antifungal selectivity at 30 μM. nih.gov
Isocladosporin Co. fragariae, Co. gloeosporioides Moderate antifungal activity (50.4% and 60.2% growth inhibition, respectively). nih.gov
Cladosporide D Pyricularia oryzae IC50 of 0.15 µg/mL. nih.gov
Cladosporide D Mucor racemosus IC50 of 29 µg/mL. nih.gov
Cladosporide A Aspergillus fumigatus Inhibition at 6.25 µg/disc. nih.gov
Parabens (general) Molds and yeasts Broad-spectrum activity. nih.gov

Note: IC50 (half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

Mechanisms of Antimicrobial Action (e.g., Biofilm Formation Inhibition)

A significant aspect of the antimicrobial action of this compound and its analogues is their ability to inhibit biofilm formation, a critical virulence factor for many pathogenic bacteria, including Staphylococcus aureus. chemrxiv.orgnih.gov Biofilms are communities of bacteria embedded in a self-produced matrix of extracellular polymeric substances (EPS), which protect them from antibiotics and the host immune system. chemrxiv.orgnih.gov

Research has shown that certain hydroxybenzoate derivatives can disrupt the formation of these protective biofilms. For instance, 3-hydroxybenzoic acid (3-HBA) has been demonstrated to reduce biofilm formation in clinical isolates of Acinetobacter baumannii by over 60% at sub-inhibitory concentrations. nih.gov This effect is accompanied by a significant decrease in EPS production. nih.gov Microscopic examinations have confirmed the dispersion of biofilms in the presence of 3-HBA. nih.gov

The mechanism of biofilm inhibition can be multifaceted. One proposed mechanism for some related compounds, like siderophores, is the sequestration of essential nutrients like iron. chemrxiv.org Iron is crucial for many bacterial processes, including biofilm development. chemrxiv.org By chelating iron, these compounds can effectively starve the bacteria of this vital element, thereby inhibiting biofilm formation. chemrxiv.org

Furthermore, studies on other biofilm inhibitors have shown that they can act without affecting bacterial viability, which is advantageous as it may reduce the selective pressure for developing resistance. nih.gov Some compounds have been shown to inhibit biofilm formation on various surfaces, including glass and plastic. nih.gov Transcriptomic analysis of S. aureus treated with a biofilm-inhibiting peptide revealed changes in the expression of genes involved in various metabolic processes, including the downregulation of genes for transferases and hydrolases. nih.gov

Table 3: Biofilm Inhibition by Related Compounds

Compound Target Organism Inhibition Mechanism/Observation
3-Hydroxybenzoic acid (3-HBA) Acinetobacter baumannii >60% Reduced EPS production, impaired swarming motility. nih.gov
Pseudochelin A Staphylococcus aureus IC50 of 34.1 µg/mL Presumed to be through iron sequestration. chemrxiv.org
Gurmarin (cyclic peptide) Staphylococcus aureus Effective at 1 µg/ml Does not affect bacterial viability. nih.gov
FAAO-incorporated coating Streptococcus mutans Decreased biofilm retention Enhanced surface hydrophilicity and oil-repellency. researchgate.net

Anti-inflammatory and Analgesic Research Modalities (drawing parallels to methyl salicylate)

The structural similarity of this compound to methyl salicylate, a well-known nonsteroidal anti-inflammatory drug (NSAID), suggests potential anti-inflammatory and analgesic properties. nih.govdrugbank.comresearchgate.net Methyl salicylate is used topically for the relief of musculoskeletal pain and exerts its effects as a counter-irritant and analgesic. drugbank.comresearchgate.net

Research on natural salicylate derivatives, such as methyl salicylate glycosides isolated from Gaultheria yunnanensis, has demonstrated significant anti-inflammatory activity. nih.gov These compounds have been shown to dose-dependently inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6 in lipopolysaccharide (LPS)-induced macrophage cells. nih.gov They also suppress the accumulation of nitric oxide (NO) and reactive oxygen species (ROS), both of which play crucial roles in the inflammatory process. nih.gov

The analgesic activity of derivatives of 2-hydroxy benzoic acid has also been investigated. nih.gov For example, certain 5-acetamido-2-hydroxy benzoic acid derivatives have shown promising results in reducing pain in animal models. nih.gov The modification of the chemical structure, such as increasing the size of alkyl groups, is being explored to enhance selectivity for cyclooxygenase-2 (COX-2), a key enzyme in the inflammation pathway. nih.gov

In silico docking studies have been employed to analyze the binding affinity of these compounds with COX-2 receptors, providing insights into their potential mechanism of action. nih.gov The analgesic potency of some compounds has been found to be influenced by substituents on the molecular structure. nih.gov For instance, in a series of 1,4-dihydropyridyl derivatives, the nature of substituents at different positions was a determinant of analgesic activity. nih.gov

Table 4: Anti-inflammatory and Analgesic Activity of Salicylate-Related Compounds

Compound/Derivative Model/Assay Key Findings
Methyl salicylate glycosides (J12122 & J12123) LPS-induced RAW264.7 cells Dose-dependent inhibition of TNF-α, IL-1β, IL-6, NO, and ROS. nih.gov
5-acetamido-2-hydroxy benzoic acid derivative (PS3) Acetic acid-induced writhing test 74-75% reduction in painful activity at 20 and 50 mg/kg. nih.gov
2-methyl-2-[1-(3-benzoyl-4-phenyl-1,4-dihydropyridyl)]acetic acid methyl ester 4% NaCl-induced writhing assay 27-95% inhibition of writhing relative to aspirin. nih.gov
Methyl salicylate General Used as a topical anti-inflammatory and analgesic agent. researchgate.net

Enzyme and Protein Interaction Studies

The interaction of hydroxybenzoate derivatives with enzymes and proteins is a key area of research to understand their biological activities. Studies on enzymes like p-hydroxybenzoate hydroxylase (PHBH), a flavoprotein monooxygenase, provide insights into how these compounds bind to active sites. nih.govresearchgate.net The binding of p-hydroxybenzoate to PHBH causes significant conformational changes and is a prerequisite for the enzyme's catalytic activity. researchgate.net The dissociation constant for the enzyme-substrate complex can be determined by measuring changes in absorbance or fluorescence upon binding. researchgate.net

The specificity of binding is crucial for the compound's effect. For instance, in the case of 2-methyl-3-hydroxypyridine-5-carboxylic acid oxygenase (MHPCO), the substrate binds in a pocket that is much larger than the molecule itself, with interactions mediated through hydrogen bonds with water molecules. nih.gov The active site forms a pocket of approximately 15 Å by 10 Å by 12 Å. nih.gov

In the context of analgesic activity, the binding affinity for opioid receptors has been studied for derivatives of 3-methyl fentanyl. drugbank.com A strong linear correlation was found between the analgesic potency and the specific binding affinity to the crude synaptic plasma membrane of mouse brain, indicating that the analgesic effect is primarily dependent on the affinity for the opiate receptor. drugbank.com

Table 5: Enzyme and Protein Binding Interactions

Compound/Ligand Protein/Enzyme Binding Characteristics
p-Hydroxybenzoate p-Hydroxybenzoate hydroxylase (PHBH) Causes large spectral perturbations and fluorescence quenching upon binding. researchgate.net
2-Methyl-3-hydroxypyridine-5-carboxylic acid (MHPC) MHPCO Binds in a large active site pocket; interactions mediated by water molecules. nih.gov
3-Methyl fentanyl derivatives Opiate receptors Excellent linear correlation between analgesic potency and binding affinity. drugbank.com

The binding of a compound to a protein or enzyme often induces conformational changes that are essential for its function. The study of p-hydroxybenzoate hydroxylase (PHBH) provides a clear example of this phenomenon. nih.govresearchgate.net This enzyme cycles through three distinct conformations: 'in', 'out', and 'open'. nih.gov The 'open' conformation is important for substrate binding and product release, the 'in' conformation is necessary for the hydroxylation reaction, and the 'out' conformation is required for the reduction of the FAD cofactor by NADPH. nih.gov

Mutations in the enzyme, such as the Ala45Gly substitution in PHBH, can favor one conformation over others, thereby affecting the enzyme's catalytic efficiency. nih.gov The Ala45Gly mutant, for instance, favors the 'in' conformation. nih.gov This highlights the critical role of specific amino acid residues in mediating the conformational flexibility required for catalysis.

The binding of the substrate itself can trigger these conformational shifts. In PHBH, the binding of p-hydroxybenzoate is thought to initiate catalysis by sequestering the substrate and inducing a conformational change that facilitates the subsequent reactions. researchgate.net These protein dynamics are a fundamental aspect of enzymatic catalysis, allowing for the precise coordination of substrate binding, chemical reaction, and product release. researchgate.net

Metabolic Pathways and Biotransformation of this compound

The biotransformation of xenobiotics, including pharmaceutical compounds and their analogues, is a critical area of study in understanding their biological activity and fate within an organism. For this compound, while direct metabolic studies are not extensively documented in publicly available literature, its metabolic pathways can be inferred with a high degree of confidence by examining the known biotransformation of structurally related compounds, such as aspirin (acetylsalicylic acid) and methyl salicylate. The metabolism of this compound is anticipated to proceed through two primary phases: hydrolysis of the ester moiety and subsequent conjugation reactions of the resulting carboxylic acid.

Hydrolysis Pathways of the Ester Moiety (e.g., to 2-hydroxybenzoic acid)

The initial and most significant metabolic step for this compound is the hydrolysis of its methyl ester group. This reaction is catalyzed by a broad class of enzymes known as esterases, which are abundant in various tissues, including the liver, plasma, and gastrointestinal tract. unil.chdrugbank.com The process involves the cleavage of the ester bond, yielding methanol (B129727) and the corresponding carboxylic acid, 3-acetyl-2-hydroxybenzoic acid.

This metabolic conversion is analogous to the well-documented hydrolysis of methyl salicylate (methyl 2-hydroxybenzoate) to its active metabolite, salicylic acid (2-hydroxybenzoic acid). drugbank.comeuropa.eu Studies on methyl salicylate have demonstrated that esterase enzymes present in the skin and liver efficiently catalyze this hydrolysis. europa.euresearchgate.net Similarly, aspirin (acetylsalicylic acid) is a prodrug that is rapidly hydrolyzed in the body to salicylic acid, which is responsible for most of its therapeutic effects. unil.chpharmacy180.com

The resulting primary metabolite, 3-acetyl-2-hydroxybenzoic acid, is expected to be the main circulating form of the compound following systemic absorption. The acetyl group at the 3-position may also be subject to hydrolysis by esterases, leading to the formation of 2,3-dihydroxybenzoic acid, although the rate and extent of this deacetylation relative to other metabolic pathways are not definitively established. The metabolism of aspirin involves the removal of the acetyl group to form salicylic acid. youtube.com

Table 1: Predicted Hydrolytic Metabolites of this compound

Precursor CompoundEnzyme ClassPrimary MetaboliteSecondary Metabolite (potential)
This compoundEsterases3-acetyl-2-hydroxybenzoic acid2,3-dihydroxybenzoic acid

Conjugation Reactions

Following hydrolysis, the primary metabolite, 3-acetyl-2-hydroxybenzoic acid, is expected to undergo Phase II conjugation reactions. These reactions serve to increase the water solubility of the metabolite, facilitating its excretion from the body. The principal conjugation pathways for carboxylic acids and phenolic compounds involve glucuronidation and amino acid conjugation.

Glucuronidation: This is a major pathway for the detoxification and elimination of compounds containing hydroxyl or carboxylic acid functional groups. nih.gov In this reaction, glucuronic acid is transferred from the activated co-substrate, UDP-glucuronic acid (UDPGA), to the metabolite. For 3-acetyl-2-hydroxybenzoic acid, glucuronidation can occur at two sites: the carboxyl group, forming an acyl (ester) glucuronide, and the phenolic hydroxyl group, forming a phenolic (ether) glucuronide. The formation of both types of glucuronides is a known metabolic route for salicylic acid. unil.chdrugbank.com

Amino Acid Conjugation: Carboxylic acid-containing metabolites can also be conjugated with amino acids, most commonly glycine (B1666218). This reaction involves the formation of an amide bond between the carboxyl group of the metabolite and the amino group of the amino acid. For salicylic acid, conjugation with glycine to form salicyluric acid is a major metabolic pathway. unil.chdrugbank.com It is therefore highly probable that 3-acetyl-2-hydroxybenzoic acid would similarly undergo glycine conjugation to form 3-acetyl-2-hydroxybenzoylglycine.

Sulfation: Another potential, though likely minor, conjugation pathway for the phenolic hydroxyl group is sulfation. This reaction involves the transfer of a sulfonate group from the co-substrate 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group, catalyzed by sulfotransferases. mdpi.com While glucuronidation is often the predominant pathway for phenols, sulfation can also contribute to their metabolism. nih.gov

Table 2: Predicted Conjugation Metabolites of 3-acetyl-2-hydroxybenzoic acid

MetaboliteConjugation ReactionConjugating AgentPredicted Conjugate
3-acetyl-2-hydroxybenzoic acidGlucuronidation (Carboxyl)UDP-glucuronic acid3-acetyl-2-hydroxybenzoic acid acyl glucuronide
3-acetyl-2-hydroxybenzoic acidGlucuronidation (Phenolic)UDP-glucuronic acid3-acetyl-2-hydroxybenzoic acid phenolic glucuronide
3-acetyl-2-hydroxybenzoic acidAmino Acid ConjugationGlycine3-acetyl-2-hydroxybenzoylglycine
3-acetyl-2-hydroxybenzoic acidSulfation (Phenolic)PAPS3-acetyl-2-hydroxybenzoic acid sulfate

Role of Specific Enzymes in Biotransformation

The biotransformation of this compound is mediated by several families of enzymes. While the specific isoenzymes responsible for its metabolism have not been identified, the classes of enzymes involved can be predicted based on its chemical structure and the metabolism of its analogues.

Esterases: The initial hydrolysis of the methyl ester is carried out by carboxylesterases (EC 3.1.1.1), a superfamily of enzymes with broad substrate specificity. enzyme-database.org These enzymes are found in high concentrations in the liver, plasma, and other tissues. Arylesterases may also play a role in the hydrolysis of the ester bond. Specific esterases, such as methyl salicylate esterase, have been identified in plants and bacteria, highlighting the existence of enzymes with specificity towards salicylate esters. grafiati.com

UDP-Glucuronosyltransferases (UGTs): This superfamily of enzymes catalyzes the glucuronidation of a wide variety of substrates. Different UGT isoforms exhibit substrate specificity. The glucuronidation of the carboxylic acid and phenolic hydroxyl groups of 3-acetyl-2-hydroxybenzoic acid would be carried out by specific UGT enzymes located primarily in the liver.

N-Acyltransferases: The conjugation of the carboxylic acid group with glycine is catalyzed by N-acyltransferases. Specifically, glycine N-acyltransferase (EC 2.3.1.13) is responsible for the formation of salicyluric acid from salicylic acid and would be the enzyme predicted to catalyze the glycine conjugation of 3-acetyl-2-hydroxybenzoic acid.

Sulfotransferases (SULTs): The sulfation of the phenolic hydroxyl group is catalyzed by sulfotransferases. These enzymes are also located predominantly in the liver and other tissues and are responsible for the sulfation of a variety of phenolic compounds.

Table 3: Enzymes Implicated in the Metabolism of this compound

Metabolic ReactionEnzyme FamilySpecific Enzyme Class/Example (Predicted)
Hydrolysis of methyl esterHydrolasesCarboxylesterases (EC 3.1.1.1)
GlucuronidationTransferasesUDP-Glucuronosyltransferases (UGTs)
Glycine ConjugationTransferasesN-Acyltransferases (e.g., Glycine N-acyltransferase)
SulfationTransferasesSulfotransferases (SULTs)

Analytical Methodologies for this compound Remain Largely Undocumented in Publicly Available Literature

A thorough review of scientific literature and chemical databases reveals a significant lack of detailed, publicly available information regarding the analytical method development and validation specifically for the chemical compound this compound. While the compound is available from several chemical suppliers, indicating that methods for its quality control exist, the specific parameters and validation data for these analytical techniques are not extensively published.

Commercial listings for this compound sometimes note a purity assessment by techniques such as LC/MS-UV (Liquid Chromatography-Mass Spectrometry-Ultraviolet Spectroscopy), which suggests that chromatographic methods are used for its analysis. sigmaaldrich.com However, detailed procedural information required for replication or development of new analytical methods is not provided in these contexts.

Further searches for dedicated analytical procedures, including chromatographic and spectrophotometric methods, for this compound have not yielded specific, validated protocols. The available literature extensively covers related compounds, such as acetylsalicylic acid, salicylic acid, and other hydroxybenzoate derivatives, detailing various analytical techniques for their quantification and analysis. nih.govmiracosta.eduresearchgate.net These methods, while employing standard analytical instrumentation, are highly specific to the analyte and their parameters cannot be directly extrapolated to this compound due to differences in chemical structure and properties.

Consequently, it is not possible to provide a detailed article on the analytical method development and validation for this compound structured around the requested outline of chromatographic and spectrophotometric techniques. The specific research findings, data tables, and detailed methodologies for HPLC, GC, hyphenated techniques, UV-Vis spectroscopy, and fluorometric assays for this particular compound are not present in the accessible scientific literature. A patent document mentions the compound in the context of chromatography analysis, but does not offer any specific details on the methodology. google.com

Until dedicated research on the analytical chemistry of this compound is published, a comprehensive and scientifically accurate article on its specific method development and validation cannot be compiled.

Analytical Method Development and Validation for Methyl 3 Acetyl 2 Hydroxybenzoate

Method Validation Protocols in Research Contexts

The validation of an analytical method is crucial to ensure that the chosen procedure is suitable for its intended purpose, yielding reliable and reproducible results. For a compound such as Methyl 3-acetyl-2-hydroxybenzoate, which may serve as an intermediate in pharmaceutical synthesis or as a subject of chemical research, establishing a validated analytical method is fundamental for accurate quantification and quality assessment. The validation process typically adheres to guidelines set by the International Council for Harmonisation (ICH), which outlines specific parameters to be evaluated. ich.org

A common approach for the analysis of aromatic esters like this compound is High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD). A hypothetical, yet typical, HPLC system for this analysis might involve:

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). researchgate.net

Mobile Phase: A gradient mixture of acetonitrile (B52724) and water (with 0.1% phosphoric acid to control pH). nih.gov

Flow Rate: 1.0 mL/min. nih.gov

Detection: UV detection at a wavelength determined by the maximum absorbance of the analyte.

Column Temperature: 30°C. researchgate.net

The following sections detail the validation protocols for such a method in the context of research on this compound.

Linearity and Range Determination

Linearity demonstrates the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has shown suitable linearity, accuracy, and precision. ich.org

To determine linearity, a series of at least five standard solutions of this compound at different concentrations are prepared and analyzed. ich.org A calibration curve is then constructed by plotting the average peak area against the corresponding concentration. The relationship is typically evaluated using linear regression analysis, which provides the correlation coefficient (R²), y-intercept, and slope of the regression line. An R² value greater than 0.999 is generally considered evidence of a strong linear relationship. demarcheiso17025.com

The analytical range is established by confirming that the method provides an acceptable degree of linearity, accuracy, and precision at the lower and upper concentrations of the specified range. ich.org For quantitative assays, a typical range might be 80% to 120% of the target concentration.

Table 2: Linearity Data for this compound

Concentration (µg/mL)Mean Peak Area (n=3)
1.018,540
10.0186,200
25.0464,950
50.0931,500
75.01,396,100
100.01,862,500
Regression Equation y = 18610x + 425
Correlation Coefficient (R²) 0.9998

Accuracy and Precision Assessment

Accuracy Accuracy refers to the closeness of the test results obtained by the method to the true value. ich.org It is often assessed through recovery studies. This involves adding a known amount of pure this compound (spiking) to a placebo or sample matrix at different concentration levels (typically 3 levels covering the specified range, with 3 replicates each). ich.org The percentage of the analyte recovered is then calculated. For pharmaceutical assays, acceptance criteria for accuracy are typically within 98.0% to 102.0% recovery. researchgate.net

Table 3: Accuracy (Recovery) of this compound

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL, mean, n=3)% RecoveryMean % Recovery
80%40.039.7699.499.6
100%50.049.9599.9
120%60.059.7099.5

Precision Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ich.org It is usually expressed as the Relative Standard Deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-assay precision): This assesses the precision over a short interval of time with the same analyst and equipment. It is typically evaluated by performing at least six replicate measurements at 100% of the test concentration. demarcheiso17025.com

Intermediate Precision: This expresses the variations within the same laboratory, such as on different days, with different analysts, or on different equipment.

For both repeatability and intermediate precision, an RSD of not more than 2% is generally considered acceptable for a drug substance assay. demarcheiso17025.com

Table 4: Precision Data for this compound (50 µg/mL)

Precision LevelReplicateMeasured Concentration (µg/mL)Mean (µg/mL)Std. Dev.% RSD
Repeatability 150.150.00.320.64%
249.8
349.6
450.3
550.2
649.9
Intermediate Precision Day 1 / Analyst 150.0 (mean of 6)49.80.280.56%
Day 2 / Analyst 249.6 (mean of 6)

Potential Applications in Advanced Materials Science and Catalysis Research

Role as Ligands in Coordination Chemistry

While direct studies on the use of methyl 3-acetyl-2-hydroxybenzoate as a ligand in coordination chemistry are not extensively documented in current literature, its molecular structure suggests significant potential. The presence of a phenolic hydroxyl group and a carbonyl group from the acetyl substituent in an ortho position to each other creates a bidentate chelation site. This arrangement is analogous to well-studied salicylaldehyde (B1680747) derivatives and other β-dicarbonyl compounds, which are known to form stable complexes with a wide range of metal ions.

The acetyl group's carbonyl and the phenolic hydroxyl can coordinate to a metal center, forming a stable six-membered ring. Furthermore, the acetyl group can be a reactive handle for synthesizing more complex ligands, such as Schiff bases. jmchemsci.comekb.eg The condensation of the acetyl group with primary amines can yield multidentate Schiff base ligands. nih.gov These ligands are renowned for their ability to form stable and catalytically active metal complexes. researchgate.netresearchgate.net The resulting metal complexes could have potential applications in catalysis, for instance, in oxidation, reduction, or polymerization reactions, depending on the choice of the metal ion.

Functional GroupPotential Coordination SiteAnalogous Ligand Systems
Phenolic HydroxylOxygen atomSalicylaldehyde, Salicylic (B10762653) Acid
Acetyl CarbonylOxygen atomAcetylacetone, Salicylaldehyde
Schiff Base (potential)Nitrogen and Oxygen atomsSalen ligands, other Schiff bases

Precursors for Polymer Synthesis

The bifunctional nature of this compound makes it a promising candidate as a monomer or a precursor for the synthesis of novel polymers. The phenolic hydroxyl and the methyl ester groups offer sites for polymerization reactions. While direct polymerization of this compound has not been extensively reported, related hydroxybenzoate and salicylate (B1505791) derivatives have been successfully employed in polymer synthesis. nih.govresearchgate.net

One potential route is through polyesterification, where the hydroxyl group of one monomer reacts with the ester group of another, although this would likely require harsh conditions or transesterification catalysts. A more plausible approach involves modifying the methyl ester to a more reactive functional group, such as a carboxylic acid, to facilitate condensation polymerization with a diol.

Another promising avenue is ring-opening polymerization (ROP). mdpi.com Inspired by the synthesis of polymers from lactide monomers derived from salicylic acid, this compound could be chemically converted into a cyclic monomer, such as a benzodioxepinone derivative. nih.gov The subsequent ring-opening polymerization of such a monomer, potentially initiated by metal-based or organic catalysts, could lead to polyesters with unique properties conferred by the pendant acetyl group. rsc.orgnih.govresearchgate.net This acetyl group could serve as a site for post-polymerization modification, allowing for the tuning of the polymer's properties for specific applications.

Polymerization MethodReactive GroupsPotential Polymer Type
PolycondensationHydroxyl and modified ester (e.g., carboxylic acid)Polyester
Ring-Opening PolymerizationDerived cyclic monomerPolyester

Applications in Supramolecular Chemistry

The functional groups on this compound—a hydroxyl group, a carbonyl group, and an ester—are all capable of participating in non-covalent interactions, particularly hydrogen bonding. rsc.org This makes the molecule an interesting building block for the construction of supramolecular assemblies. While specific research on the supramolecular chemistry of this compound is limited, studies on related molecules like acetylsalicylic acid (aspirin) and other salicylic acid derivatives provide valuable insights. researchgate.netnih.gov

The phenolic hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen of the acetyl group and the ester group can act as hydrogen bond acceptors. This allows for the formation of various hydrogen-bonding motifs, leading to self-assembly into one-, two-, or three-dimensional networks. The planarity of the benzene (B151609) ring can also facilitate π-π stacking interactions, further stabilizing the supramolecular architecture. The potential to form these ordered structures could be exploited in the design of functional materials, such as molecular sensors, porous materials for guest encapsulation, or liquid crystals.

Functional GroupHydrogen Bonding RolePotential Supramolecular Interaction
Phenolic HydroxylDonorIntramolecular and Intermolecular Hydrogen Bonding
Acetyl CarbonylAcceptorIntermolecular Hydrogen Bonding
Ester CarbonylAcceptorIntermolecular Hydrogen Bonding
Benzene Ring-π-π Stacking

Involvement in Lignin (B12514952) Degradation Pathways

Lignin, a complex aromatic polymer found in plant cell walls, is a potential source of valuable aromatic chemicals. researchgate.net Its degradation, either through biological or chemical means, yields a mixture of phenolic compounds. researchgate.net While this compound has not been explicitly identified as a direct product of lignin degradation in the existing literature, its structural motifs are related to known lignin-derived compounds.

Lignin is composed of phenylpropanoid units, and its degradation often leads to the formation of various hydroxybenzoic acids and their derivatives. It is conceivable that a molecule with the substitution pattern of this compound could arise from specific, yet to be fully elucidated, degradation pathways of modified or engineered lignins. Further research into the microbial and enzymatic degradation of different types of lignin may reveal its presence as an intermediate or a final product.

Environmental Fate and Biodegradation Studies of Methyl 3 Acetyl 2 Hydroxybenzoate Analogues

Biodegradation Pathways in Microorganisms (e.g., Comamonas testosteroni)

Microorganisms, particularly soil and water bacteria, are adept at utilizing a wide array of aromatic compounds as sources of carbon and energy. Comamonas testosteroni, a versatile gram-negative bacterium, is known for its ability to degrade various aromatic and steroid compounds. nih.govnih.govfrontiersin.org While no studies have specifically detailed the degradation of Methyl 3-acetyl-2-hydroxybenzoate by C. testosteroni, the bacterium's established metabolic pathways for related compounds, such as benzoate (B1203000) and hydroxybenzoates, offer significant insights. nih.govnih.gov

The initial step in the biodegradation of this compound is likely the hydrolysis of the methyl ester group by an esterase enzyme, yielding methanol (B129727) and 3-acetyl-2-hydroxybenzoic acid . This is a common initial transformation for ester-containing aromatic compounds.

Following the initial hydrolysis, the degradation of the resulting 3-acetyl-2-hydroxybenzoic acid would likely proceed through pathways established for other hydroxybenzoates in bacteria like Comamonas and Pseudomonas. nih.gov For instance, Comamonas testosteroni CNB-1 has been shown to degrade 3-hydroxybenzoate. nih.gov The degradation of hydroxybenzoate isomers often converges on key intermediates like protocatechuate and gentisate . nih.gov

Given the structure of 3-acetyl-2-hydroxybenzoic acid, two primary routes for further degradation are plausible:

Hydroxylation and Decarboxylation: The acetyl group may be removed, and further hydroxylation of the aromatic ring could lead to the formation of gentisate (2,5-dihydroxybenzoic acid) or protocatechuate (3,4-dihydroxybenzoic acid). These intermediates are then susceptible to ring cleavage by dioxygenase enzymes.

CoA Ligation and Ring Cleavage: Alternatively, the carboxyl group could be activated to a coenzyme A (CoA) thioester. Comamonas testosteroni is known to employ a CoA-dependent epoxide pathway for benzoate degradation. nih.govnih.gov A similar mechanism could be involved in the degradation of 3-acetyl-2-hydroxybenzoic acid.

The central aromatic intermediates, protocatechuate and gentisate, are subsequently cleaved by dioxygenases. The cleavage can occur via ortho or meta pathways, leading to the formation of aliphatic acids that can enter central metabolic cycles like the tricarboxylic acid (TCA) cycle. nih.gov

Table 1: Plausible Initial Biodegradation Steps of this compound

StepTransformationReactantLikely Enzyme ClassProduct(s)
1Ester HydrolysisThis compoundEsterase3-acetyl-2-hydroxybenzoic acid, Methanol
2aAcetyl Group Removal/Hydroxylation3-acetyl-2-hydroxybenzoic acidHydroxylase/DecarboxylaseGentisate or Protocatechuate
2bCoA Ligation3-acetyl-2-hydroxybenzoic acidCoA Ligase3-acetyl-2-hydroxybenzoyl-CoA

Metabolite Identification in Environmental Systems

Direct identification of this compound metabolites in environmental systems has not been reported. However, based on the degradation pathways of analogous compounds, a number of potential metabolites can be predicted.

Under anoxic conditions, such as those found in some aquifer slurries, the degradation of hydroxybenzoate isomers has been shown to produce phenol as a major intermediate. nih.gov This suggests that under certain anaerobic conditions, the carboxyl and acetyl groups of 3-acetyl-2-hydroxybenzoic acid could be removed, leading to the formation of a phenolic intermediate.

In aerobic environments, the primary metabolites following the initial hydrolysis would be central aromatic intermediates.

Table 2: Predicted Metabolites of this compound in Environmental Systems

Parent CompoundPredicted MetaboliteEnvironmental ConditionBasis for Prediction
This compound3-acetyl-2-hydroxybenzoic acidAerobic/AnaerobicEster hydrolysis
3-acetyl-2-hydroxybenzoic acidGentisic acidAerobicDegradation of hydroxybenzoates nih.gov
3-acetyl-2-hydroxybenzoic acidProtocatechuic acidAerobicDegradation of hydroxybenzoates nih.gov
3-acetyl-2-hydroxybenzoic acidPhenolAnoxicDegradation of hydroxybenzoate isomers nih.gov

Bioavailability and Transformation in Environmental Matrices

The bioavailability and transformation of this compound in environmental matrices like soil and water will be governed by its physicochemical properties and the prevailing environmental conditions. Its ester structure suggests moderate hydrophobicity, which could lead to some degree of partitioning to organic matter in soil and sediment.

The initial hydrolysis of the methyl ester to the more water-soluble 3-acetyl-2-hydroxybenzoic acid would significantly increase its mobility in aqueous systems. The subsequent transformation will be highly dependent on the microbial communities present. The presence of bacteria like Alcaligenes and Pseudomonas in soil, which are known to degrade hydroxybenzoates, would facilitate its degradation. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic and chromatographic methods for characterizing Methyl 3-acetyl-2-hydroxybenzoate?

  • Methodology :

  • FTIR and UV-Vis Spectroscopy : Used to confirm functional groups (e.g., acetyl, hydroxyl, ester) and electronic transitions. For example, FTIR can identify the C=O stretch of the acetyl group (~1680–1700 cm⁻¹) and hydroxyl O-H stretch (~3200–3500 cm⁻¹) .
  • NMR (¹H and ¹³C) : Critical for structural elucidation. The methyl ester group typically appears as a singlet at ~3.8 ppm (¹H) and 52–55 ppm (¹³C), while aromatic protons show splitting patterns dependent on substitution .
  • HPLC or GC-MS : For purity assessment and quantification, especially when synthesized as a pharmaceutical impurity (e.g., aspirin impurity 17) .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

  • Methodology :

  • Stepwise Acetylation : Protect the hydroxyl group before esterification to avoid side reactions. For example, use acetic anhydride in the presence of a mild acid catalyst .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction homogeneity and yield.
  • Temperature Control : Maintain temperatures below 80°C to prevent decomposition of the acetyl group .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Contaminated gloves must be disposed of properly .
  • Engineering Controls : Use fume hoods to limit airborne exposure. Monitor concentrations with real-time sensors .
  • Emergency Measures : Provide eyewash stations and emergency showers. Decontaminate skin immediately with soap and water .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) be applied to study the electronic structure and reactivity of this compound?

  • Methodology :

  • Computational Modeling : Use software like Gaussian or ORCA to calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and bond dissociation energies. Compare results with experimental UV-Vis and NMR data .
  • Thermodynamic Analysis : Calculate Gibbs free energy changes for ester hydrolysis or acetyl group migration under varying pH conditions .

Q. What experimental strategies resolve contradictions in reported spectral data for this compound derivatives?

  • Methodology :

  • Cross-Validation : Compare NMR and FTIR spectra across multiple studies. For instance, inconsistencies in hydroxyl proton shifts may arise from solvent polarity or hydrogen bonding; use deuterated DMSO for standardization .
  • X-ray Crystallography : Resolve ambiguities in molecular geometry. For example, the dihedral angle between the acetyl and ester groups can be determined to assess steric effects .

Q. How do substituents on the benzoate ring influence the compound’s interaction with biological targets (e.g., DNA or enzymes)?

  • Methodology :

  • Spectroscopic Binding Studies : Use UV-Vis titration and fluorescence quenching to measure binding constants (Kb) with DNA. For example, hyperchromic shifts in absorption spectra suggest intercalation or groove binding .
  • Molecular Docking : Simulate interactions with protein active sites (e.g., cyclooxygenase for aspirin-related studies). Compare docking scores with in vitro inhibition assays .

Q. What are the thermodynamic and kinetic implications of this compound’s stability under varying storage conditions?

  • Methodology :

  • Accelerated Stability Testing : Store samples at 25°C, 40°C, and 60°C with controlled humidity. Monitor degradation via HPLC every 30 days to calculate shelf life .
  • Kinetic Modeling : Apply the Arrhenius equation to predict degradation rates. Ester hydrolysis activation energy (Ea) can be derived from rate constants at different temperatures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.